molecular formula C16H18N6 B12732535 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine CAS No. 93683-91-1

2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine

Cat. No.: B12732535
CAS No.: 93683-91-1
M. Wt: 294.35 g/mol
InChI Key: SDOGGYNCBCZSLG-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine is an organic compound belonging to the class of pyrido[3,2-d]pyrimidines These compounds are characterized by a pyridopyrimidine ring system, which is a heterocyclic structure containing nitrogen atoms at specific positions

Preparation Methods

The synthesis of 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine involves several steps. One common method includes the reaction of 2,4-diaminopyrimidine with N-ethylbenzylamine under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine involves its interaction with specific molecular targets. One known target is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar compounds to 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine include other pyridopyrimidine derivatives such as:

  • 2,4-Diamino-6-(N-methylbenzylamino)pyrido(3,2-d)pyrimidine
  • 2,4-Diamino-6-(N-ethylphenylamino)pyrido(3,2-d)pyrimidine

These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities

Properties

CAS No.

93683-91-1

Molecular Formula

C16H18N6

Molecular Weight

294.35 g/mol

IUPAC Name

6-N-benzyl-6-N-ethylpyrido[3,2-d]pyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H18N6/c1-2-22(10-11-6-4-3-5-7-11)13-9-8-12-14(20-13)15(17)21-16(18)19-12/h3-9H,2,10H2,1H3,(H4,17,18,19,21)

InChI Key

SDOGGYNCBCZSLG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

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